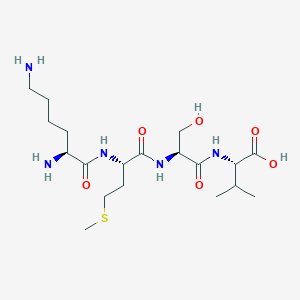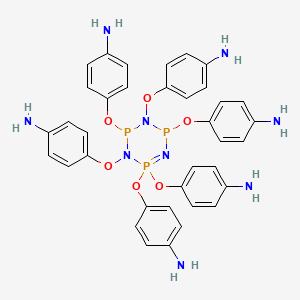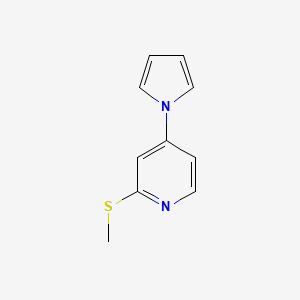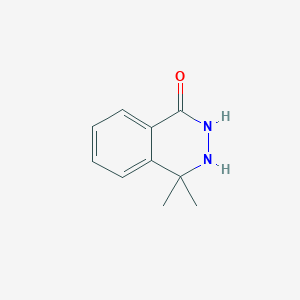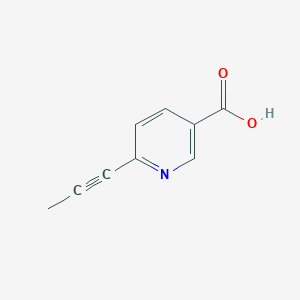
6-(Prop-1-yn-1-yl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Prop-1-yn-1-yl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a prop-1-yn-1-yl group attached to the sixth position of the nicotinic acid ring. It has the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-1-yn-1-yl)nicotinic acid can be achieved through various synthetic routes. One common method involves the alkylation of nicotinic acid derivatives with propargyl bromide. The reaction typically takes place in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives, including this compound, are often produced through multicomponent reactions. These reactions involve the condensation of nicotinic acid with various alkylating agents and other reactants under controlled conditions to yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Prop-1-yn-1-yl)nicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: The prop-1-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
6-(Prop-1-yn-1-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-(Prop-1-yn-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it may inhibit acetylcholinesterase, thereby affecting neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid:
Nicotinamide: Another derivative of nicotinic acid, commonly used in skincare and as a dietary supplement.
Propargyl Compounds: Compounds containing the propargyl group, which have diverse applications in organic synthesis and medicinal chemistry.
Uniqueness
6-(Prop-1-yn-1-yl)nicotinic acid is unique due to the presence of the prop-1-yn-1-yl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H7NO2 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
6-prop-1-ynylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO2/c1-2-3-8-5-4-7(6-10-8)9(11)12/h4-6H,1H3,(H,11,12) |
Clé InChI |
KOCVLAGDUZQSML-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=NC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


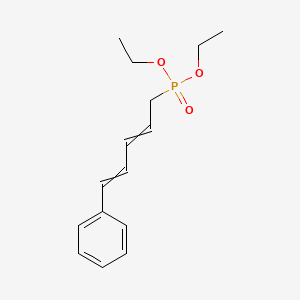
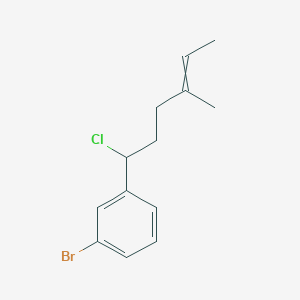
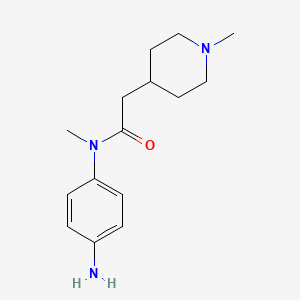
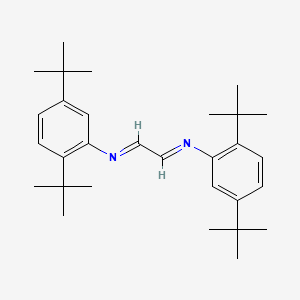
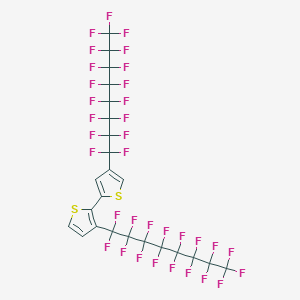
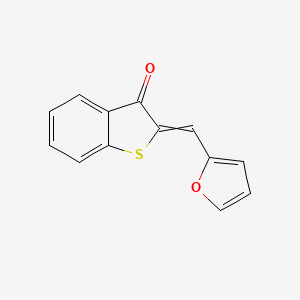
![Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B12519959.png)
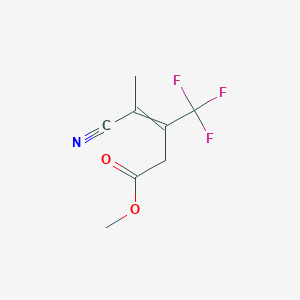
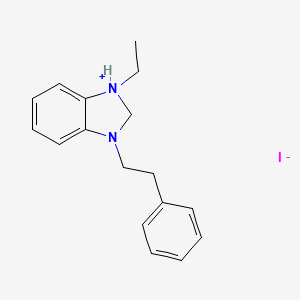
![Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate](/img/structure/B12519971.png)
